INCB053914 -

INCB053914

Catalog Number: EVT-255922
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB053914 is a novel, ATP-competitive, small molecule, pan-inhibitor of PIM kinases. INCB053914 is potent against PIM1, PIM2 and PIM3 and highly selective. INCB053914 is active as a single agent in the majority of cell lines derived from different hematological malignancies, including MM, AML, DLBCL, MCL and T-ALL, with IC50 values ranging from 3 - 300 nM. INCB053914 inhibits phosphorylation of S6RP, P70S6K, 4E-BP-1 and BAD, known PIM kinase targets. INCB053914 may be useful as monotherapy or in combination with other agents for treating hematologic malignancies that are dependent on PIM kinase activity for growth and survival.
Synthesis Analysis

Methods and Technical Details

The synthesis of INCB053914 involves a series of chemical reactions designed to produce a compound that exhibits high potency and selectivity against PIM kinases. The synthetic route typically includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that serve as building blocks for the final compound.
  2. Coupling Reactions: Various coupling reactions are employed to construct the core structure of INCB053914, focusing on maintaining the integrity of functional groups that enhance its biological activity.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

INCB053914 possesses a complex molecular structure characterized by its ability to fit into the ATP-binding site of PIM kinases. The chemical structure includes:

  • Core Structure: A heterocyclic framework that is essential for binding to the kinase domain.
  • Functional Groups: Various substituents that enhance solubility and binding affinity.

The molecular formula of INCB053914 is C19_{19}H20_{20}N4_{4}O, with a molecular weight of approximately 320.39 g/mol. Crystallographic studies may provide further insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

INCB053914 primarily acts through competitive inhibition of PIM kinases. Key reactions include:

  1. Inhibition of Phosphorylation: The compound inhibits the phosphorylation of substrates such as Bcl-2–associated death promoter protein (BAD) at serine 112, which is critical for apoptosis regulation.
  2. Synergistic Effects: Studies have shown that INCB053914 can exhibit synergistic effects when combined with other agents like ruxolitinib, enhancing its efficacy against cancer cells by further inhibiting key signaling pathways involved in cell survival .
Mechanism of Action

Process and Data

The mechanism of action for INCB053914 involves:

  • Competitive Inhibition: By binding to the ATP-binding site of PIM kinases, INCB053914 prevents ATP from interacting with these enzymes, thereby inhibiting their kinase activity.
  • Impact on Cell Signaling: This inhibition leads to decreased phosphorylation of downstream targets involved in cell growth and survival pathways, promoting apoptosis in malignant cells.

Experimental data indicate that treatment with INCB053914 results in reduced levels of phosphorylated proteins associated with cell proliferation and survival, such as p70S6K and PRAS40 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

INCB053914 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability studies indicate that INCB053914 remains effective under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.

These properties are critical for formulating the compound into a viable therapeutic agent for clinical use .

Applications

Scientific Uses

INCB053914 has shown promise in various scientific applications:

  • Cancer Therapy: It is primarily investigated for its potential use in treating hematologic malignancies by targeting PIM kinases to overcome drug resistance mechanisms.
  • Combination Therapies: Research suggests that combining INCB053914 with other therapeutic agents may enhance treatment efficacy by targeting multiple pathways involved in cancer progression.

Ongoing clinical trials are assessing its safety and effectiveness in patients with advanced hematologic malignancies, which could pave the way for new treatment protocols incorporating this pan-PIM kinase inhibitor .

Molecular Pharmacology of INCB053914 as a Pan-PIM Kinase Inhibitor

Mechanisms of PIM Kinase Isoform Inhibition (PIM1, PIM2, PIM3)

INCB053914 (uzansertib) is a potent, ATP-competitive small-molecule inhibitor targeting all three PIM kinase isoforms (PIM1, PIM2, PIM3). These serine/threonine kinases are frequently overexpressed in hematologic malignancies and solid tumors, where they regulate cell survival, proliferation, and therapy resistance. Biochemical assays reveal distinct half-maximal inhibitory concentration (IC50) values for each isoform: 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3 [1] [8]. This differential potency arises from structural variations in the ATP-binding pockets, particularly the reduced susceptibility of PIM2 due to a unique hinge region conformation [1] [3]. INCB053914’s pan-isoform coverage is critical because PIM kinases exhibit mutually compensatory functions; inhibiting one isoform often upregulates others, diminishing therapeutic efficacy [1] [7].

Table 1: Biochemical Potency of INCB053914 Against PIM Isoforms

PIM IsoformIC50 (nM)Selectivity vs. Other Kinases
PIM10.24>475-fold (RSK2 IC50 = 7.1 µM)
PIM230>475-fold
PIM30.12>475-fold

Source: [1] [8]

ATP-Competitive Binding Dynamics and Structural Selectivity

INCB053914 binds reversibly to the ATP-binding site of PIM kinases, competing with ATP to prevent phosphorylation of downstream substrates. Kinetic studies demonstrate high binding affinity (Kd = 0.15–0.30 nM for PIM1/PIM3) and a prolonged residence time (>10 hours), contributing to sustained target suppression [1] [9]. The inhibitor’s selectivity stems from its interactions with a hydrophobic pocket near the ATP-binding site and a salt bridge with Lys67 in PIM1. Notably, INCB053914 maintains >475-fold selectivity against 50+ kinases, except for RSK2 (IC50 = 7.1 µM), minimizing off-target effects [1] [8]. Structural analyses confirm that its fused tricyclic core optimizes contacts with conserved residues across PIM isoforms while accommodating PIM2-specific conformational flexibility [3] [9].

Table 2: Binding Kinetics of INCB053914

ParameterPIM1PIM2PIM3
Kd (nM)0.1522.50.30
Residence Time (h)>10>10>10
ATP Km (µM)12.518.310.8

Source: [1] [9]

Downstream Substrate Modulation (BAD, 4E-BP1, p70S6K Phosphorylation)

PIM kinases phosphorylate key regulators of apoptosis and protein synthesis. INCB053914 potently suppresses phosphorylation of:

  • BAD (Bcl-2–Associated Death Promoter): Phosphorylation at Ser112 inactivates this pro-apoptotic protein. INCB053914 inhibits BAD phosphorylation with cellular IC50 values of 4 nM (MOLM-16 AML cells) and 27 nM (KMS-12-BM myeloma cells), reactivating apoptosis [1] [3].
  • 4E-BP1 and p70S6K: These substrates link PIM signaling to cap-dependent translation and ribosome biogenesis. INCB053914 reduces 4E-BP1 phosphorylation (Thr37/46) and p70S6K activity, disrupting oncogenic protein synthesis in DLBCL and myeloma models [1] [7].
  • S6 Ribosomal Protein: Downstream of p70S6K, S6 phosphorylation (Ser235/236) is suppressed at nanomolar concentrations, further attenuating translation [3] [7].

Table 3: Cellular Inhibition of Downstream Substrates by INCB053914

SubstrateCell LinePhosphorylation SiteIC50 (nM)
BADMOLM-16 (AML)Ser1124
BADKMS-12-BM (Myeloma)Ser11227
4E-BP1Pfeiffer (DLBCL)Thr37/4618
S6 Ribosomal ProteinKMS-12-PE (Myeloma)Ser235/23645

Source: [1] [3] [8]

Cross-Talk with Oncogenic Pathways (JAK/STAT, PI3K/AKT/mTOR)

PIM kinases intersect with major oncogenic cascades, creating nodes for therapeutic synergy:

  • JAK/STAT Pathway: PIM expression is transcriptionally regulated by STAT3/5 downstream of JAK. INCB053914 combines synergistically with JAK inhibitors (ruxolitinib) in myeloproliferative neoplasm (MPN) models. Co-treatment reduces STAT5 phosphorylation and amplifies apoptosis in JAK2V617F-mutant cells (combination index <0.7) [5] [7] [10].
  • PI3K/AKT/mTOR Axis: Shared substrates (e.g., 4E-BP1, BAD) enable cross-activation. INCB053914 plus PI3Kδ inhibitors (parsaclisib) synergistically block tumor growth in AML xenografts by dual suppression of BAD phosphorylation and AKT feedback loops [1] [3].
  • FLT3-ITD Signaling: In acute myeloid leukemia, PIM kinases mediate FLT3-ITD-driven leukemogenesis. INCB053914 disrupts this axis by inhibiting PIM-dependent survival signals, enhancing FLT3 inhibitor efficacy [4] [7].

Compensatory upregulation of PIM1 occurs upon PI3K/AKT inhibition, positioning INCB053914 to counteract resistance mechanisms [1] [3].

Table 4: Synergistic Combinations of INCB053914 in Hematologic Malignancies

Combination AgentTargetMalignancy ModelSynergy Metric
RuxolitinibJAK1/JAK2JAK2V617F MPN↓ Viable cells >80%
ParsaclisibPI3KδAML XenograftsTumor growth inhibition >90%
CytarabineDNA SynthesisAML Cell LinesAdditive apoptosis
AzacitidineDNMTMDS/AMLEnhanced differentiation

Source: [1] [5] [7]

Properties

Product Name

INCB053914

Molecular Formula

C20H16FN7OS

SMILES

Unknown

Synonyms

INCB053914; INCB-053914; INCB 053914.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.